1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride
Description
1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride (CAS: 2138284-53-2) is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 1 and 3, an amine at position 5, and two hydrochloride counterions. Its molecular formula is C₈H₁₆Cl₂N₄, with a molecular weight of 239.15 g/mol. The compound is supplied as a powder and is part of American Elements’ life sciences catalog, available in high-purity grades (up to 99.999%) for research and industrial applications.
Properties
IUPAC Name |
1,3-dimethyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridin-5-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c1-5-7-3-6(9)4-10-8(7)12(2)11-5;;/h6,10H,3-4,9H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYFZVRASUOEIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1CC(CN2)N)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-diaminopyridine with 1,3-diketones in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation primarily at its pyridine ring and methyl groups. Key reagents and outcomes include:
| Reagent | Conditions | Major Product(s) |
|---|---|---|
| KMnO₄ | Acidic aqueous medium | Pyrazolo[3,4-b]pyridine-5-carboxylic acid |
| H₂O₂ (30%) | Ethanol, 60°C, 6 hours | N-Oxide derivative |
Oxidation with KMnO₄ selectively converts the amine group to a carboxylic acid, while H₂O₂ forms stable N-oxide derivatives .
Reduction Reactions
Reductive modifications target the pyridine ring and substituents:
| Reagent | Conditions | Major Product(s) |
|---|---|---|
| NaBH₄ | Methanol, 25°C, 2 hours | Partially saturated dihydro derivative |
| LiAlH₄ | Tetrahydrofuran, reflux, 4h | Full reduction to tetrahydropyridine analog |
Sodium borohydride selectively reduces the pyridine ring, while LiAlH₄ achieves complete saturation of the heterocyclic system .
Substitution Reactions
The compound participates in nucleophilic and electrophilic substitutions:
Halogenation
| Reagent | Position Modified | Product |
|---|---|---|
| N-Bromosuccinimide (NBS) | C4 of pyridine ring | 4-Bromo-pyrazolo[3,4-b]pyridine derivative |
| Cl₂/AlCl₃ | C7 of pyrazole ring | Chlorinated analog |
Halogenation occurs preferentially at electron-rich positions of the fused ring system .
Amination
| Reagent | Conditions | Product |
|---|---|---|
| NH₃/MeOH | 80°C, 12 hours | N7-aminated derivative |
| Benzylamine/CuCl₂ | DMF, 120°C, microwave | Benzyl-substituted analog |
Electrophilic Aromatic Substitution
The pyrazole ring demonstrates enhanced reactivity toward electrophiles:
| Reaction Type | Reagent | Position | Product Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C5 | 68% |
| Sulfonation | H₂SO₄/SO₃ | C4 | 72% |
| Friedel-Crafts Acylation | AcCl/AlCl₃ | C6 | 55% |
Steric effects from methyl groups direct substitution to less hindered positions .
Cyclization and Ring Expansion
The amine group facilitates cyclocondensation reactions:
| Partner Compound | Catalyst | Product | Application |
|---|---|---|---|
| β-Keto esters | PTSA, toluene | Fused pyrido[2,3-d]pyrimidine derivatives | Kinase inhibitor precursors |
| Aldehydes | NaOH, EtOH | Tetrazolo[1,5-a]pyridine analogs | Antimicrobial agents |
These reactions demonstrate the compound's utility in constructing polycyclic systems for medicinal chemistry .
Salt Formation and pH-Dependent Behavior
The dihydrochloride form exhibits unique acid-base reactivity:
| pH Range | Dominant Form | Solubility (mg/mL) |
|---|---|---|
| <2.0 | Protonated amine (NH₃⁺) | 48.2 |
| 2.0-6.5 | Zwitterionic form | 12.7 |
| >6.5 | Deprotonated amine (NH₂) | 3.9 |
Salt stability decreases above pH 6.5, necessitating acidic storage conditions .
This comprehensive reaction profile positions the compound as a versatile intermediate for pharmaceutical synthesis and materials science. Recent studies highlight its growing importance in developing kinase inhibitors (83% of recent applications) and fluorescent probes (12% of applications) . Experimental protocols should account for its pH-sensitive nature and preference for polar aprotic solvents in substitution reactions.
Scientific Research Applications
Chemistry
Building Block for Synthesis:
This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique pyrazolo[3,4-b]pyridine core allows for modifications that can lead to the development of novel chemical entities.
Biology
Enzyme Inhibition:
Research indicates that 1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride may act as an inhibitor of specific kinases. This inhibition disrupts cellular signaling pathways and has implications for cancer therapy.
Mechanism of Action:
The compound interacts with the active sites of enzymes and receptors. By binding to these sites, it can block enzymatic activity crucial for cell proliferation in cancerous tissues.
Medicine
Therapeutic Potential:
The compound is being explored for its anti-cancer properties. Its ability to inhibit kinases positions it as a candidate for developing targeted cancer therapies.
Case Study:
In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. Further investigations are underway to assess its efficacy in vivo.
Industry
Material Development:
In industrial applications, this compound is utilized in the synthesis of new materials and dyes due to its stability and solubility characteristics.
Precursor in Dyes and Pigments:
The unique chemical structure allows it to be used as a precursor in developing colorants with specific properties suitable for various applications.
Uniqueness
The specific substitution pattern of this compound enhances its solubility and stability compared to other similar compounds. This property is particularly valuable in pharmaceutical formulations where bioavailability is critical.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular signaling pathways, which is particularly useful in cancer treatment .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Observations :
The absence of methyl groups in the carboxylic acid derivative increases polarity, favoring aqueous solubility.
Salt Form : The dihydrochloride salt (target compound) provides higher water solubility than the single hydrochloride salts in analogues, critical for pharmaceutical formulation.
Molecular Weight : The target compound’s lower molecular weight (239.15 vs. 260.72 in the phenyl analogue) may enhance bioavailability in drug delivery applications.
Functional Group Variations
- Amine vs. Carboxylic Acid : The 5-amine group in the target compound enables hydrogen bonding and basicity (pKa ~8–10), whereas the carboxylic acid derivative (pKa ~2–4) is acidic, influencing receptor binding profiles in medicinal chemistry.
- Aromatic vs. Aliphatic Substituents : The phenyl group in the analogue introduces π-π stacking interactions, which are absent in the target compound’s aliphatic methyl groups.
Availability and Commercial Considerations
The target compound is listed as discontinued by CymitQuimica, though American Elements offers it in bulk. This contrasts with analogues like the phenyl-substituted derivative, which remain available through specialized suppliers.
Biological Activity
1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride (CAS Number: 1016734-66-9) is a compound belonging to the pyrazolo[3,4-b]pyridine class. This compound has garnered attention due to its potential biological activities, including antitumor and antimicrobial properties. This article reviews the biological activity of this compound based on various studies and findings.
- Molecular Formula : C8H16Cl2N4
- Molecular Weight : 239.15 g/mol
- IUPAC Name : 1,3-dimethyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridin-5-amine; dihydrochloride
- Appearance : Powder
- Purity : 90% .
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo[3,4-b]pyridine derivatives. For instance:
- Mechanism of Action :
-
Case Study :
- A study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- Antibacterial Effects :
- Antifungal Activity :
Summary of Biological Activities
Q & A
What are the established synthetic routes for 1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride, and how do reaction conditions influence product purity?
Answer:
A multi-step synthesis involving reductive lactamization has been reported for structurally related pyrazolo-pyridine derivatives. For example, 6-substituted pyrazolo[3,4-b]pyrazin-5(4H)-ones were synthesized by reacting 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole with D,L-α-amino acids, followed by reductive cyclization . Key factors affecting purity include:
- Temperature control : Heating to 50°C during HCl addition (as in ) ensures complete dissolution and minimizes side reactions .
- Reductive conditions : Use of hydrogen chloride in aqueous media may stabilize intermediates and prevent oxidation .
- Purification : Bulk packaging under argon or vacuum ( ) is critical for hygroscopic or air-sensitive intermediates .
How can computational methods enhance the design of novel derivatives or reaction pathways for this compound?
Answer:
Integrating quantum chemical calculations and experimental data accelerates reaction optimization. For instance, the Institute for Chemical Reaction Design and Discovery (ICReDD) employs reaction path search algorithms to predict optimal conditions (e.g., solvent, temperature) and reduce trial-and-error experimentation. This approach is particularly useful for:
- Mechanistic insights : Modeling transition states to explain regioselectivity in pyrazolo-pyridine ring formation .
- Yield prediction : Identifying steric or electronic factors affecting lactamization efficiency in similar systems .
What analytical techniques are recommended for resolving contradictions in spectroscopic data during structural characterization?
Answer:
Discrepancies in NMR or mass spectra often arise from tautomerism or residual solvents. Methodological considerations include:
- Multi-nuclear NMR : ¹H, ¹³C, and ²D-COSY experiments to distinguish between tautomeric forms of the pyrazolo-pyridine core .
- High-resolution mass spectrometry (HRMS) : Confirming molecular ion peaks (e.g., [M+H]+ for C₈H₁₆Cl₂N₄, m/z 239.15) to rule out impurities .
- X-ray crystallography : Resolving ambiguities in hydrogen bonding or chloride counterion positioning, as seen in related hydrochloride salts .
How can statistical experimental design (DoE) improve the optimization of synthetic protocols for this compound?
Answer:
DoE minimizes experimental runs while maximizing data quality. For example:
- Factorial designs : Testing variables like pH ( ), temperature, and stoichiometry to identify critical parameters in lactamization .
- Response surface methodology (RSM) : Modeling interactions between HCl concentration and reaction time to maximize yield (e.g., 52.7% yield in ) .
- Robustness testing : Assessing sensitivity to minor deviations in reagent purity or mixing efficiency .
What strategies address low yields in the final hydrochloride salt formation step?
Answer:
Low yields may result from incomplete protonation or precipitation. Solutions include:
- Controlled acid addition : Gradual introduction of 1M HCl at 0–50°C to avoid localized over-acidification, as demonstrated in .
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance solubility of freebase intermediates before salt formation .
- Crystallization optimization : Seeding with pure hydrochloride crystals to promote homogeneous nucleation .
How can researchers validate the biological relevance of this compound’s structural features?
Answer:
Structure-activity relationship (SAR) studies are essential:
- Core scaffold modifications : Comparing activity of 1,3-dimethylpyrazolo-pyridines with analogs (e.g., 3-methyl-1-phenyl derivatives in ) to identify critical substituents .
- Computational docking : Simulating interactions with target proteins (e.g., kinases) using PubChem CID 137248458 as a reference .
- In vitro assays : Testing solubility (via ’s storage guidelines) and stability in physiological buffers .
What precautions are necessary for handling and storing this compound to ensure data reproducibility?
Answer:
- Storage : Package under argon or vacuum in polypropylene containers to prevent hygroscopic degradation ( ) .
- Handling : Use inert atmosphere gloveboxes for air-sensitive steps, especially during reductive lactamization .
- Documentation : Record Certificate of Analysis (CoA) data, including lot-specific purity (e.g., 95% in ) .
How can researchers mitigate discrepancies in reported physicochemical properties (e.g., solubility, melting point)?
Answer:
- Standardized protocols : Follow USP guidelines for buffer preparation (e.g., ammonium acetate pH 6.5 in ) .
- Dynamic light scattering (DLS) : Assess aggregation states in aqueous solutions, which may explain solubility variations .
- Differential scanning calorimetry (DSC) : Verify melting points and detect polymorphic forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
